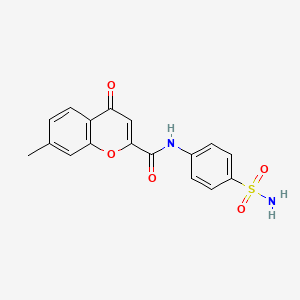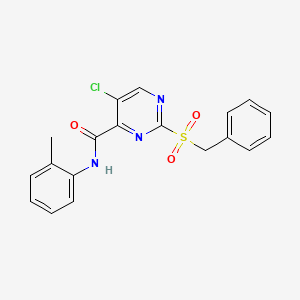![molecular formula C13H19N7O2 B11393213 6-{[4-(Butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol](/img/structure/B11393213.png)
6-{[4-(Butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(Butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol is a heterocyclic compound that contains both triazine and pyridazine moieties. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the triazine ring, which is known for its wide range of biological activities, makes this compound particularly intriguing for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(Butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol typically involves the reaction of a pyridazinone derivative with a triazine derivative under specific conditions. One common method involves the use of ultrasound-assisted green synthesis, which is an eco-friendly approach that enhances reaction rates and yields. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(Butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazine or pyridazine rings are substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine or pyridazine derivatives.
Scientific Research Applications
6-{[4-(Butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of agrochemicals such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 6-{[4-(Butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase and block neuronal sodium channels, leading to various biological effects. The triazine moiety is particularly important for its binding affinity to these targets, which contributes to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-{[4-(sec-Butylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone
- 6-{[4-(Butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol
Uniqueness
6-{[4-(Butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol is unique due to its specific combination of butylamino and dimethylamino groups attached to the triazine ring.
Properties
Molecular Formula |
C13H19N7O2 |
|---|---|
Molecular Weight |
305.34 g/mol |
IUPAC Name |
3-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H19N7O2/c1-4-5-8-14-11-15-12(20(2)3)17-13(16-11)22-10-7-6-9(21)18-19-10/h6-7H,4-5,8H2,1-3H3,(H,18,21)(H,14,15,16,17) |
InChI Key |
GSUGOGIPIIGZDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)OC2=NNC(=O)C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11393136.png)
![4-hydroxy-N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)butanamide](/img/structure/B11393140.png)
![2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11393141.png)
![6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-bromobenzoate](/img/structure/B11393143.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11393147.png)

![4-(4-ethoxy-3-methoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11393160.png)
![4-Fluorophenyl 5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxylate](/img/structure/B11393176.png)


![7-methoxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one](/img/structure/B11393188.png)
![methyl {3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate](/img/structure/B11393196.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide](/img/structure/B11393204.png)
![1-(3-chlorophenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11393216.png)
